2-Naphthalen-2-yloxybenzaldehyde
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Overview
Description
2-Naphthalen-2-yloxybenzaldehyde is an organic compound with the molecular formula C17H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a naphthalene moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yloxybenzaldehyde typically involves the reaction of 2-naphthol with benzaldehyde derivatives. One common method is the condensation reaction, where 2-naphthol reacts with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as bismuth triflate or ytterbium triflate may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-yloxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-Naphthalen-2-yloxybenzoic acid.
Reduction: 2-Naphthalen-2-yloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Naphthalen-2-yloxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-yloxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphthalene moiety may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-Naphthalen-2-yloxybenzaldehyde, known for its use in the production of dyes and pigments.
Benzaldehyde: A simple aromatic aldehyde used in the synthesis of various organic compounds.
2-Naphthalen-2-yloxybenzoic acid:
Uniqueness
This compound is unique due to its combination of a naphthalene moiety and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C17H12O2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-naphthalen-2-yloxybenzaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |
InChI Key |
PCSFHBJBTGMNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C=O |
Origin of Product |
United States |
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